molecular formula C10H11N3O B084412 (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol CAS No. 13322-19-5

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol

Cat. No. B084412
CAS RN: 13322-19-5
M. Wt: 189.21 g/mol
InChI Key: VYHJVMFMRIGUFV-UHFFFAOYSA-N
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Patent
US06642234B1

Procedure details

7.1 g of 4,5-dimethyl-2-phenyl-1,2,3-triazol-1-oxide was dissolved in 25 ml of toluene, and heated to 80° C. 4.8 g of acetyl chloride diluted with 13 ml of toluene and 9.1 ml of triethylamine diluted with 13 ml of toluene were simultaneouly added dropwise thereto, keeping the temperature below 85° C. After stirring for 1 hour at 80° C., 2.5 ml of acetyl chloride diluted with 5 ml of toluene and 4.5 ml of triethylamine diluted with 5 ml of toluene were simultaneously added. After stirring for 1 hour at 80° C., the solution was left overnight at room temperature. 7 ml of 30% aqueous solution of sodium hydroxide was added, then toluene and triethylamine were distilled off under reduced pressure. 5 ml of ethanol and 30% aqueous solution of sodium hydroxide were added, and refluxed with heating for 1 hour. After ethanol was distilled off under reduced pressure, 50 ml of 10% saline solution was added, and left for some time at room temperature. The deposited crystals was dissolved in ethyl acetate, washed with water and a saturated salt solution, then dried over anhydrous sodium sulfate. After the solvent was distilled off, the residue was purified through silica gel column chromatography (hexan/ethyl acetate=1/2), then washed with hexan/diisopropyl ether (=10/1) to obtain 5.7 g of the aimed compound.
Quantity
5 mL
Type
solvent
Reaction Step One
Name
4,5-dimethyl-2-phenyl-1,2,3-triazol-1-oxide
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Three
Quantity
9.1 mL
Type
solvent
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
4.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
13 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([CH3:7])=[N+:5]([O-])[N:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:3]=1.C(Cl)(=[O:17])C.[OH-].[Na+]>C1(C)C=CC=CC=1.C(N(CC)CC)C>[CH3:1][C:2]1[C:6]([CH2:7][OH:17])=[N:5][N:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
4,5-dimethyl-2-phenyl-1,2,3-triazol-1-oxide
Quantity
7.1 g
Type
reactant
Smiles
CC1=NN([N+](=C1C)[O-])C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
13 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
9.1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
4.5 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
13 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were simultaneouly added dropwise
CUSTOM
Type
CUSTOM
Details
the temperature below 85° C
ADDITION
Type
ADDITION
Details
were simultaneously added
STIRRING
Type
STIRRING
Details
After stirring for 1 hour at 80° C.
Duration
1 h
WAIT
Type
WAIT
Details
the solution was left overnight at room temperature
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
toluene and triethylamine were distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
5 ml of ethanol and 30% aqueous solution of sodium hydroxide were added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
After ethanol was distilled off under reduced pressure, 50 ml of 10% saline solution
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
left for some time at room temperature
DISSOLUTION
Type
DISSOLUTION
Details
The deposited crystals was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated salt solution, then dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified through silica gel column chromatography (hexan/ethyl acetate=1/2)
WASH
Type
WASH
Details
washed with hexan/diisopropyl ether (=10/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C(=NN(N1)C1=CC=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.